molecular formula C7H12ClN3O B6187412 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride CAS No. 2639425-43-5

6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride

Cat. No. B6187412
CAS RN: 2639425-43-5
M. Wt: 189.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]” yielded a yellow oil . The NMR spectrum of the product was analyzed, providing valuable information about its structure .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For example, the NMR spectrum of “6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]” revealed specific peaks corresponding to different types of hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid” is a powder at room temperature . Its molecular weight is 182.18 .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid” has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the antimicrobial potential of some related compounds , these compounds could be of interest in the development of new antimicrobial agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride involves the reaction of 2-amino-4,5-dimethylpyrazole with ethyl chloroformate to form ethyl 2-(4,5-dimethyl-1H-pyrazol-2-yl)carbamate. This intermediate is then reacted with 2-chloroacetyl-1,3-oxazolidine to form 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-4,5-dimethylpyrazole", "ethyl chloroformate", "2-chloroacetyl-1,3-oxazolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-amino-4,5-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form ethyl 2-(4,5-dimethyl-1H-pyrazol-2-yl)carbamate.", "Step 2: Reaction of ethyl 2-(4,5-dimethyl-1H-pyrazol-2-yl)carbamate with 2-chloroacetyl-1,3-oxazolidine in the presence of a base such as potassium carbonate or sodium hydride to form 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine.", "Step 3: Conversion of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2639425-43-5

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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